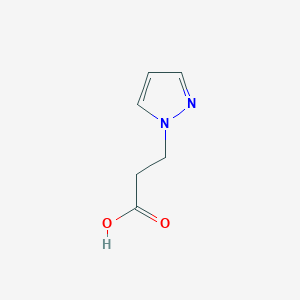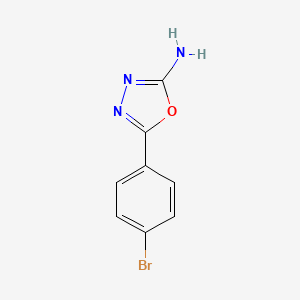
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to “5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine” often involves reactions that yield compounds with significant antimicrobial activities. For instance, a synthesis approach without solvents has been utilized for creating compounds by reacting 1,3,4-oxadiazole with different primary amines, yielding products characterized by spectroscopic methods such as 1H NMR, IR, and Mass spectroscopy, and tested for antimicrobial efficacy (Kaneria et al., 2016). Novel methods also include one-pot, four-component condensation reactions, providing an efficient approach for synthesizing fully substituted 1,3,4-oxadiazole derivatives in high yields without any catalyst or activation (Ramazani & Rezaei, 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to “this compound” includes characterization by X-ray diffraction, FT-IR, UV–Vis, 1H and 13C NMR spectroscopies. Density functional theory calculations support experimental results, indicating stable molecular structures and potential for nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).
Chemical Reactions and Properties
The chemical properties of “this compound” derivatives can be explored through reactions that yield products with potential bioactivities. Reactions with secondary amines lead to cyclic transformations, producing compounds with various biological activities. These processes underscore the versatility and reactivity of the 1,3,4-oxadiazole core (Ramazani & Rezaei, 2010).
Physical Properties Analysis
The physical properties of such compounds, including thermal stability and electric conductivity, are significant for materials science applications. For example, poly(1,3,4-oxadiazole amine) derivatives exhibit high thermal stability and varying electric conductivity upon doping, highlighting their potential in semiconducting and other materials applications (Saegusa, Ozeki, & Nakamura, 1996).
Chemical Properties Analysis
The chemical properties, including spectral properties and reactivity towards different chemical reagents, play a crucial role in determining the applications of “this compound” derivatives. These compounds exhibit unique UV absorption and photoluminescent properties, influenced by the aryl groups attached, indicating their utility in optical and electronic devices (Liu Yu et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine is used in synthesizing novel compounds. It has been used in the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, characterized by 1H NMR, IR, and Mass spectroscopy (Kaneria et al., 2016).
Antimicrobial Activity
- This compound has shown promise in antimicrobial applications. Its derivatives have been screened for antimicrobial activity against various strains of bacteria and fungi, demonstrating significant potential (Kaneria et al., 2016).
Anti-proliferative Activity
- This compound derivatives have been tested for their anti-proliferative activity in vitro, revealing cytotoxic activity against human tumor cell lines (Liszkiewicz et al., 2003).
Antibacterial Activity Against Salmonella Typhi
- The compound and its acylated derivatives have been studied for their antibacterial activity against Salmonella typhi, showing significant activity, indicating its potential in addressing bacterial infections (Salama, 2020).
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSGGKLETSYTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326761 | |
| Record name | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33621-62-4 | |
| Record name | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



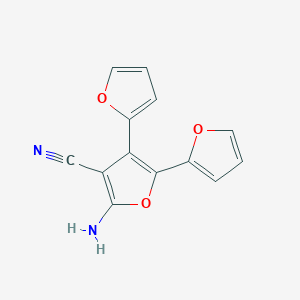




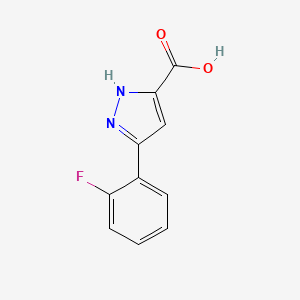
![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)
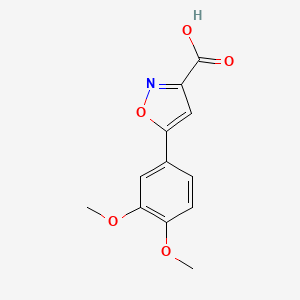
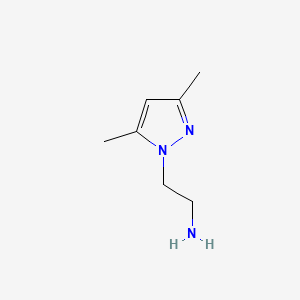
![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)
